molecular formula C18H17ClN2OS B2448326 1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-18-8

1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2448326
CAS No.: 851801-18-8
M. Wt: 344.86
InChI Key: JUCXNOLDMPVBOM-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a high-purity chemical compound supplied for research purposes. This molecule features a 4,5-dihydro-1H-imidazole core, which is a common scaffold in medicinal chemistry, substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with a (2-methylbenzyl)sulfanyl group . While specific biological data for this exact compound is not available in the public domain, structural analogs based on the 4,5-dihydro-1H-imidazole (2-imidazoline) scaffold are well-known and have been extensively studied for a range of pharmacological activities . In particular, related compounds containing a chlorophenyl moiety have been investigated and reported to show significant anticonvulsant activity in preclinical models, such as the Maximal Electroshock (MES) test . The presence of the sulfanyl ether linkage and aromatic substituents in its structure is typical of compounds designed for interaction with central nervous system targets. Researchers may find this compound valuable as a building block for the synthesis of novel molecules or as a reference standard in biological screening for potential neurological applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-6-2-3-7-14(13)12-23-18-20-10-11-21(18)17(22)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCXNOLDMPVBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-methylbenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,5-dihydroimidazole under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    2-Aminoethyl methacrylate: Contains a similar aromatic structure but has different functional groups and reactivity.

Uniqueness

1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of a chlorophenyl group, a methylphenyl group, and a dihydroimidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Biological Activity

1-(2-Chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound belonging to the imidazole family, which is known for its diverse biological activities. This compound features a unique structure that includes a chlorobenzoyl group and a sulfanyl moiety, contributing to its potential pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClN2S
  • Molecular Weight : 318.85 g/mol

The biological activity of this compound is largely attributed to its interactions with various molecular targets in biological systems. The imidazole ring plays a crucial role in binding to enzymes and receptors, potentially modulating their activity. This compound may exhibit antibacterial, antifungal, and anti-inflammatory properties due to its ability to inhibit specific enzyme pathways and interact with cellular receptors.

Antimicrobial Activity

Research indicates that imidazole derivatives often demonstrate significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacteria and fungi.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
Compound A28Staphylococcus aureus
Compound B32Escherichia coli
This compoundTBDTBD

Note: Specific values for the compound are yet to be determined.

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. This action can be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have explored the biological activities of imidazole derivatives:

  • Study on Antibacterial Properties :
    Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited considerable antibacterial effects compared to standard antibiotics .
  • Study on Antifungal Activity :
    A review highlighted the antifungal potential of imidazole compounds, noting that modifications in the side chains significantly influenced their efficacy against fungal pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of thiourea derivatives with α-halo ketones, followed by functionalization. For example:

  • Step 1 : Prepare the 4,5-dihydroimidazole core using a cyclocondensation reaction under reflux with catalysts like acetic acid or ammonium acetate .
  • Step 2 : Introduce the 2-chlorobenzoyl group via nucleophilic acyl substitution, using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
  • Step 3 : Attach the [(2-methylphenyl)methyl]sulfanyl moiety through thiol-alkylation, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Combine:

  • 1H/13C NMR : Confirm the imidazole ring protons (δ 7.2–8.1 ppm) and substituents (e.g., chlorobenzoyl carbonyl at ~170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., calculated [M+H]+ = 361.08) .
  • FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects of the 2-methylphenyl group and confirm dihedral angles between aromatic rings .

Q. How does the compound’s electronic structure influence its reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing 2-chlorobenzoyl group increases electrophilicity at the imidazole’s N1 position, favoring nucleophilic attacks (e.g., Suzuki coupling at C2). Conversely, the [(2-methylphenyl)methyl]sulfanyl group’s electron-donating nature stabilizes radical intermediates during oxidation reactions . Computational tools like Gaussian09 with B3LYP/6-31G* basis sets can predict reactive sites by mapping electrostatic potentials .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions or cellular uptake differences. To address this:

  • Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., CYP450 vs. tubulin) .
  • Validate predictions via isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
  • Cross-reference with ADMET predictions (SwissADME) to assess bioavailability differences across cell lines .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Methodological Answer : The 4,5-dihydroimidazole ring introduces chirality at C4 and C5. To control stereochemistry:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation steps .
  • Apply asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for thiol-alkylation .
  • Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. How can reaction engineering address scalability challenges in synthesizing this compound?

  • Methodological Answer : Scale-up issues (e.g., exothermic thiol-alkylation) require:

  • Flow chemistry : Optimize residence time and heat transfer using microreactors .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor intermediate formation .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to balance temperature, solvent ratio, and catalyst loading .

Q. What in vitro assays are most appropriate for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDAC enzymes .
  • ROS Scavenging : DCFH-DA assay to measure oxidative stress reduction in macrophage cells .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Discrepancies often stem from aggregation or pH-dependent ionization.

  • Measure solubility via shake-flask method at physiological pH (7.4) and 25°C .
  • Use dynamic light scattering (DLS) to detect nanoaggregates in DMSO .
  • Apply Hansen Solubility Parameters (HSP) to predict solvent compatibility .

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